Clitorin
Overview
Description
Clitorin is a natural product that is a kaempferol glycoside . It has been found in several plants including Clitoria ternatea, Saxifraga cuneifolia, Diospyros rhombifolia, and Acalypha indica . Dried papaya leaf juice contains about 0.7% clitorin .
Molecular Structure Analysis
The molecular formula of Clitorin is C33H40O19 . The structural parameters, mulliken charge distribution, and molecular electrostatic potential (MEP) surface clearly show the intramolecular charge transfer within Clitorin .
Physical And Chemical Properties Analysis
The molecular weight of Clitorin is 740.7 g/mol . Further details about its physical and chemical properties are not explicitly mentioned in the retrieved papers.
Scientific Research Applications
Application Summary
Clitorin has been identified as a potential cytotoxic agent in breast cancer research . It’s isolated from the hydromethanolic extract of Carica papaya Linn. leaves .
Methods of Application
In vitro studies were conducted using the MTT assay on the MCF-7 cell line . Molecular docking simulations of Clitorin to EGFR and human placental aromatase cytochrome P450 (CYP19A1) were also evaluated .
Results or Outcomes
Clitorin demonstrated potent cytotoxic activities with an IC50 of 2.47 ± 0.14 μM . It also displayed strong aromatase kinase inhibition activities with an IC50 of 77.41 ± 4.53 nM, comparable to the efficacy of the standard drug letrozole (IC50 = 77.72 ± 4.55) . In molecular docking simulations, Clitorin showed the strongest interaction with aromatase (CYP19A1) for the breast cancer receptor with a posing score of -14.2074 and RMSD value of 1.56 Å .
Alzheimer’s Disease Research
Application Summary
Clitorin has been identified as a potential therapeutic agent in Alzheimer’s disease research . It’s one of the active phytochemicals of the Clitoria ternatea plant .
Methods of Application
The inhibiting properties of Clitorin were investigated to combat Alzheimer’s disease (AD) using an in silico approach . The nonlinear optical (NLO) responses of Clitorin were studied using the density functional theory (DFT) by B3LYP/6-311G++(d, p) basis set .
Results or Outcomes
The systematic in silico study identifies Clitorin as the most active and inhibiting phytochemicals of the plant . The results obtained from molecular dynamics (MD) simulation tell the stability of the complex and make it a fair selection as a drug-like molecule against AD . The cardio-toxicity analysis done for the Clitorin molecule verifies that it is harmless for the heart .
Future Directions
Future research could focus on further understanding the mechanisms of Clitorin by inhibiting/silencing AMPK in vivo and in vitro model, to fully understand its action on regulation of lipolysis and lipogenesis in NAFLD . Overall, Clitorin can be a potentially efficacious candidate for NAFLD management .
properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(47-10)46-9-17-21(39)25(43)30(52-32-27(45)24(42)20(38)11(2)48-32)33(50-17)51-29-22(40)18-15(36)7-14(35)8-16(18)49-28(29)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21+,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXVPTMENPZUIZ-QEZWUOJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clitorin | |
CAS RN |
55804-74-5 | |
Record name | Clitorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55804-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
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